molecular formula C13H26O5 B3280610 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene CAS No. 719278-83-8

16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene

Cat. No.: B3280610
CAS No.: 719278-83-8
M. Wt: 262.34 g/mol
InChI Key: QGQNZOIZINSFMR-UHFFFAOYSA-N
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Description

16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene ( 719278-83-8) is a chemical compound with the molecular formula C13H26O5 and a molecular weight of 262.34 g/mol . Its structure features a terminal alkene group (16-methylpent-16-en-1-yl), making it a valuable building block for chemical synthesis and bioconjugation applications. The terminal alkene allows for further functionalization through various reactions, such as hydrofunctionalization or click chemistry, enabling researchers to create tailored molecular probes or linkers. The compound also contains a poly(ethylene glycol) (PEG) spacer chain, which can impart improved aqueous solubility and reduced immunogenicity to conjugated molecules. While specific mechanistic studies on this exact molecule are limited in the public domain, its structure suggests potential as a valuable intermediate in medicinal chemistry, materials science, and the development of prodrugs or delivery systems where a hydrophilic, bioorthogonal handle is required. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5/c1-13(2)12-18-11-10-17-9-8-16-7-6-15-5-4-14-3/h1,4-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQNZOIZINSFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733620
Record name 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719278-83-8
Record name 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Elucidation for 16 Methyl 2,5,8,11,14 Pentaoxaheptadec 16 Ene

Novel Synthetic Routes for the Pentaoxaheptadec-16-ene Scaffold

The synthesis of the core structure of 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene, an oligo(ethylene glycol) derivative with a terminal isopropenyl group, can be approached through various modern synthetic strategies. Established methods for constructing oligo(ethylene glycol) chains, such as the Williamson ether synthesis, provide a foundational approach. nih.gov Advanced methodologies, however, offer greater control and efficiency.

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis offers powerful tools for the construction of C-O and C-C bonds, which are central to the synthesis of the target molecule. Palladium, ruthenium, and copper catalysts are particularly relevant in this context. While specific applications to this compound are not documented, analogous reactions with similar substrates are well-established. For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the formation of the ether linkages or the installation of the terminal alkene. Transition-metal-free allylation strategies using allyl ethers have also been reported for the formation of C(sp³)–C(sp³) bonds, which could be adapted for the final alkylation step. nih.gov

A hypothetical retrosynthetic analysis might involve the coupling of a pre-formed pentaethylene glycol monomethyl ether with a suitable three-carbon unit bearing the isopropenyl moiety, facilitated by a transition metal catalyst.

Table 1: Potential Transition Metal-Catalyzed Reactions for Scaffold Synthesis

Catalyst Type Reaction Type Potential Application in Synthesis Key Advantages
Palladium Cross-coupling Formation of ether linkages or C-C bond for alkene moiety High efficiency, functional group tolerance
Ruthenium Olefin metathesis Not directly applicable for scaffold construction Useful for alkene modifications (see 2.2.1)

This table is illustrative and based on general principles of organometallic chemistry, as direct applications to the target compound are not available.

Stereo- and Regioselective Synthesis of Alkene Moiety

The synthesis of the terminal isopropenyl group requires control over regioselectivity to avoid the formation of internal alkene isomers. Strategies for the regioselective synthesis of terminal alkenes often involve hydrofunctionalization of alkynes or elimination reactions from appropriately functionalized precursors. For instance, the regioselective hydroboration of a terminal alkyne, followed by further elaboration, could be a viable route to install the isopropenyl group with high fidelity. nih.gov

Functionalization Strategies and Derivatization Chemistry

The presence of a terminal alkene and multiple ether linkages in this compound offers several avenues for functionalization and derivatization.

Alkene Functionalization Pathways (e.g., Hydrofunctionalization, Oxidation)

The terminal alkene is a versatile functional group that can undergo a wide range of transformations.

Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across the double bond.

Hydroboration-Oxidation: This two-step process would convert the terminal alkene into a primary alcohol, offering a handle for further modifications. The regioselectivity is typically anti-Markovnikov.

Hydroamination/Hydroetherification: Direct addition of amines or alcohols across the double bond, often catalyzed by transition metals, would lead to aminoethyl or ether derivatives.

Oxidation: The double bond can be oxidized to introduce various oxygen-containing functional groups.

Epoxidation: Treatment with peroxy acids would yield the corresponding epoxide, a valuable intermediate for further reactions.

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the double bond, leading to the formation of a ketone and formaldehyde. libretexts.orglibretexts.orgyoutube.com Gentle cleavage conditions can also be employed. libretexts.orglibretexts.org The oxidative degradation of oligo(ethylene glycol) derivatives has been studied, which can be a relevant consideration in these reactions. nih.govresearchgate.net

Table 2: Potential Alkene Functionalization Reactions

Reaction Type Reagents Product Functional Group
Hydroboration-Oxidation 1. BH₃-THF, 2. H₂O₂, NaOH Primary Alcohol
Epoxidation m-CPBA Epoxide
Ozonolysis (Reductive Workup) 1. O₃, 2. Zn/H₂O or DMS Ketone and Aldehyde

This table presents common alkene functionalization reactions and their expected products based on general organic chemistry principles.

Ether Linkage Modification and Cleavage Studies

The ether linkages in the oligo(ethylene glycol) backbone are generally stable but can be cleaved under specific conditions.

Acid-Catalyzed Cleavage: Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave ether bonds, typically through an S(_N)2 mechanism, to yield alkyl halides and alcohols. rsc.org This process would likely lead to the degradation of the oligo(ethylene glycol) chain.

Selective Cleavage: Achieving selective cleavage of one specific ether bond within the chain is challenging but could potentially be achieved if one ether oxygen is electronically or sterically differentiated. However, in a homologous chain like in this molecule, selective cleavage is unlikely. Studies on the oxidative degradation of oligo(ethylene glycol) monolayers suggest that the ether linkages can be susceptible to long-term oxidative stress. nih.govresearchgate.net

Orthogonal Protecting Group Strategies

In the multi-step synthesis of complex molecules with multiple reactive sites, such as polyethers, protecting groups are essential for temporarily masking a functional group to prevent it from reacting while transformations occur elsewhere in the molecule. bham.ac.ukwikipedia.org An effective protecting group strategy is critical for achieving high yields and preventing the formation of unwanted byproducts. bham.ac.uk Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others, is particularly vital for the synthesis of complex structures like this compound. wikipedia.orgjocpr.com

This strategy enables chemists to deprotect and modify different parts of the molecule in a specific sequence without affecting other protected functional groups. wikipedia.org For instance, in a hypothetical synthesis of the target molecule, one might start with a tetraethylene glycol unit where the two terminal hydroxyl groups must be differentiated to allow for the sequential addition of a methyl group at one end and a 16-methyl-16-ene group at the other.

This differentiation can be achieved using an orthogonal protecting group set. For example, one hydroxyl group could be protected as a benzyl (B1604629) (Bn) ether, while the other is protected as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group can be selectively cleaved using a fluoride (B91410) source (e.g., TBAF) without affecting the benzyl ether. After the first modification, the benzyl ether can then be removed via hydrogenolysis, which in turn does not affect the newly installed functionality. wikipedia.orgjocpr.com The development of such orthogonal strategies is crucial for the efficient assembly of complex molecular architectures. bham.ac.uk

Below is a table summarizing common orthogonal protecting groups for hydroxyl functions relevant to polyether synthesis.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonal To
BenzylBnBenzyl bromide (BnBr)H₂, Pd/C (Hydrogenolysis)Silyl ethers, Acyl groups
tert-ButyldimethylsilylTBDMSTBDMS chloride (TBDMSCl)Tetrabutylammonium fluoride (TBAF)Benzyl ethers, THP ethers
AcetylAcAcetic anhydride (B1165640) (Ac₂O)Mild base (e.g., K₂CO₃, MeOH)Silyl ethers, Benzyl ethers
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA)Benzyl ethers, Fmoc group
TritylTrTrityl chloride (TrCl)Mild acid (e.g., p-TsOH)TBDMS, Boc

Theoretical and Computational Chemistry of 16 Methyl 2,5,8,11,14 Pentaoxaheptadec 16 Ene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules at the atomic level. For 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene, these methods can provide insights into its reactivity, stability, and conformational preferences.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecular systems. Studies on analogous oligo(ethylene glycol) and polyethylene (B3416737) glycol (PEG) systems demonstrate the utility of DFT in understanding molecular interactions and reactivity. For instance, DFT simulations have been employed to evaluate the interaction of PEG-based nanocomposites, showing how functional groups engage in hydrogen bonding and influence adsorption energies. acs.orgnih.govacs.orgnih.gov These calculations typically involve geometry optimization to find the most stable molecular structures and frequency calculations to confirm them as true minima on the potential energy surface. nih.gov

For this compound, DFT can be used to predict key electronic properties that govern its reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. In a theoretical study on ethylene (B1197577) glycol, the HOMO-LUMO gap was calculated to be approximately 3.9 eV, suggesting its conducting nature. ijraset.com The distribution of electron density, visualized through charge density maps, can reveal the ionic and covalent character of bonds within the molecule. ijraset.com

Table 1: Predicted Electronic Properties of Ethylene Glycol (as an analogue) from DFT Calculations

Property Predicted Value Significance
HOMO-LUMO Gap ~3.9 eV Indicates chemical reactivity and stability. ijraset.com

This data is based on studies of ethylene glycol, a foundational analogue for this compound.

Ab Initio Methods for Energetic Landscape Mapping

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for mapping the potential energy surface of a molecule. These methods are particularly useful for studying conformational isomers and the energy barriers between them. For ethylene glycol, a core structural unit of the target molecule, extensive ab initio studies have been performed. researchgate.netsmu.eduacs.org

These studies have shown that the conformational equilibrium of ethylene glycol is complex, with multiple possible conformers arising from rotations around the C-C and C-O bonds. smu.edu The most stable conformers are those that are stabilized by intramolecular hydrogen bonding. researchgate.net For instance, the tGg' and gGg' conformers of ethylene glycol have been identified as the most stable forms. oregonstate.edu Ab initio calculations can precisely determine the relative energies of these conformers and the transition state energies for their interconversion. smu.edu These calculations have revealed that bond distances and angles can vary significantly between different conformations, by up to 0.01–0.02 Å and 5°, respectively. researchgate.net

Table 2: Relative Energies of Ethylene Glycol Conformers from Ab Initio Calculations

Conformer Relative Energy (kcal/mol) Key Feature
g'Gg 0.00 Most stable, intramolecular hydrogen bond. smu.edu
gGg 3.18 Local minimum on the potential energy surface. smu.edu
tGg' - One of the two most stable forms. researchgate.net

This data is based on studies of ethylene glycol, a foundational analogue for this compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Simulation of Conformational Preferences in Varied Environments

The conformation of flexible molecules like this compound is highly dependent on the surrounding environment. In the gas phase, intramolecular forces, such as hydrogen bonding, dominate. However, in the liquid state or in solution, intermolecular interactions with solvent molecules can significantly alter conformational preferences. nih.gov

MD simulations of ethylene glycol have shown that in the liquid state, intermolecular hydrogen bonding becomes more important than intramolecular interactions. nih.gov This leads to a population of both gauche and trans conformations for the central OCCO linkage, in contrast to the gas phase where only the gauche form is prevalent. nih.gov For longer oligo(ethylene glycol) chains, MD simulations using force fields like CHARMM and OPLS have been instrumental in understanding their conformational behavior in aqueous solutions. nih.govresearchgate.net These simulations have shown that low molecular weight PEGs behave as ideal chains in water. researchgate.net The conformation of PEG chains is also sensitive to temperature, with the helical TGT (trans-gauche-trans) configuration becoming less stable at higher temperatures. azom.com

Rotational Barriers and Dynamic Equilibria

The flexibility of the pentaoxaheptadecane chain is due to the relatively low energy barriers for rotation around the C-C and C-O bonds. Ab initio calculations on ethylene glycol have been used to determine the energy barriers for the interconversion between different conformers. smu.edu For example, the transition state for the interconversion between the two most stable conformers, g'Gg and gGg', involves a stepwise rotation of the OH groups rather than a concerted motion. smu.edu The calculated barrier for this process provides insight into the timescale of conformational changes.

The dynamic equilibrium between different conformers can be studied using techniques like variable temperature ATR-IR spectroscopy, complemented by computational analysis. azom.com These studies on PEG derivatives show a preference for the gauche conformation of the C-C bond at higher temperatures in aqueous solution. azom.com

Table 3: Calculated Rotational Barriers in Ethylene Glycol (as an analogue)

Rotational Path Transition State Energy Barrier (kcal/mol)

This data is based on studies of ethylene glycol, a foundational analogue for this compound. smu.edu

Intermolecular Interactions and Self-Assembly Propensities

The ether oxygens in the this compound backbone can act as hydrogen bond acceptors, leading to significant intermolecular interactions, particularly in the presence of hydrogen bond donors. These interactions are crucial for the self-assembly of oligo(ethylene glycol) derivatives into larger structures. acs.org

Studies on OEG-terminated alkanethiols have shown that intermolecular hydrogen bonding can be used to control the conformation and order of the OEG chains in self-assembled monolayers (SAMs). acs.org The presence of functional groups capable of hydrogen bonding, such as amides, stabilizes the all-trans conformation of the OEG tails. acs.org In contrast, molecules with ether linkages, which lack specific strong interactions, tend to form more disordered, amorphous-like conformations. acs.org The self-assembly of PEG-based block copolymers into micelles and vesicles in aqueous environments is another example of how intermolecular forces drive the formation of complex nanostructures. escholarship.orgresearchgate.net The balance between hydrophobic and hydrophilic interactions, as well as excluded volume effects, dictates the final morphology of these assemblies. escholarship.org

Reaction Pathway Modeling and Catalytic Cycle Predictions

Computational chemistry offers powerful tools for modeling reaction pathways and predicting catalytic cycles involving complex molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to map out the potential energy surfaces of reactions, identify transition states, and determine activation energies. This allows for a detailed understanding of reaction mechanisms at a molecular level.

Computational Elucidation of Alkene Transformation Mechanisms

The terminal alkene group in this compound is the primary site for a variety of chemical transformations. Computational studies on similar alkenes have provided significant insights into the mechanisms of these reactions.

One such transformation is hydroboration , a key reaction in organic synthesis. Theoretical calculations have been instrumental in resolving mechanistic debates, such as the nature of the transition state and the role of the ether solvent, which in this case is part of the molecule itself. Ab initio and DFT calculations can be used to compare different proposed mechanisms, such as Brown's S\textsubscript{N}2/S\textsubscript{N}1 dissociative mechanism versus Pasto's S\textsubscript{N}2/S\textsubscript{N}2 hypothesis. uregina.ca For a molecule like this compound, the intramolecular polyether chain could play a significant role in chelating the borane (B79455) reagent, influencing the stereochemistry and regioselectivity of the addition.

Another important transformation is carboetherification , which involves the addition of an alcohol and a carbon group across the double bond. nih.gov Computational modeling can predict the feasibility of intramolecular carboetherification, where one of the ether oxygens could potentially participate in a cyclization reaction. DFT calculations can help in understanding the transition state energies and the influence of catalysts, such as copper complexes, on the reaction pathway. nih.gov

The following interactive table illustrates representative data that could be obtained from computational studies on the hydroboration of a terminal alkene, showing the calculated Gibbs free energies of reaction (ΔG) for different mechanistic steps.

Reaction StepMechanistic PathwayCalculated ΔG (kcal/mol)
Diborane DissociationB₂H₆ → 2BH₃+25.8
THF Adduct FormationBH₃ + THF → THF·BH₃-13.5
Alkene Attack (SN1)THF·BH₃ → [TS] → Product+15.2
Alkene Attack (SN2)THF·BH₃ + Alkene → [TS] → Product+20.1

Note: This data is illustrative and based on general hydroboration mechanisms in THF solvent. uregina.ca The presence of an intramolecular polyether chain in this compound would likely influence these energy values.

Theoretical Insights into Ether Bond Formation/Cleavage

The polyether backbone of this compound is susceptible to both formation and cleavage reactions. Theoretical chemistry provides a framework for understanding the kinetics and thermodynamics of these processes.

Ether bond cleavage is typically acid-catalyzed and can proceed through either S\textsubscript{N}1 or S\textsubscript{N}2 mechanisms. youtube.com Computational modeling can predict which pathway is more favorable based on the structure of the ether and the reaction conditions. For a primary ether linkage, as is present in the backbone of this molecule, an S\textsubscript{N}2 mechanism is generally favored. youtube.com Quantum chemical calculations can be used to model the protonation of an ether oxygen, the subsequent nucleophilic attack, and the energy of the transition state.

Conversely, ether bond formation , such as in the Williamson ether synthesis, can also be modeled. youtube.com These are typically S\textsubscript{N}2 reactions, and computational studies can provide insights into the reaction barriers and the influence of the solvent and counter-ions. chemistrysteps.commasterorganicchemistry.com

The table below provides a hypothetical comparison of activation energies for the acid-catalyzed cleavage of a primary ether via S\textsubscript{N}1 and S\textsubscript{N}2 pathways, as would be determined by computational methods.

Mechanistic PathwayRate-Determining StepCalculated Activation Energy (kcal/mol)
S\textsubscript{N}1Formation of primary carbocation> 40
S\textsubscript{N}2Nucleophilic attack on protonated ether20-25

Note: This data is illustrative. The high activation energy for the S\textsubscript{N}1 pathway is due to the instability of the primary carbocation.

Catalyst Design Principles from Computational Data

Computational chemistry has become an indispensable tool in the rational design of new catalysts. acs.orgrsc.org For reactions involving this compound, computational methods can guide the development of catalysts with high activity and selectivity.

One approach is the use of descriptor-based models . nih.gov In this method, a specific, easily calculable property of the catalyst, known as a descriptor, is correlated with its catalytic activity. For example, the d-band center of a metal catalyst can be used to predict its binding affinity for reactants and intermediates. mdpi.com By screening a large number of potential catalysts computationally, it is possible to identify promising candidates for experimental validation.

Mechanistic studies using DFT can also guide catalyst design. ethz.ch By calculating the energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and understand how modifications to the catalyst's structure can lower the activation barrier. For instance, in a hypothetical olefin metathesis reaction involving this compound, computational modeling could be used to design a ruthenium-based catalyst with ligands that promote efficient catalyst turnover.

The following table illustrates how computational screening could be used to identify promising catalysts based on a descriptor, in this case, the calculated binding energy of the alkene to the catalyst.

CatalystLigand SystemAlkene Binding Energy (kcal/mol)Predicted Relative Activity
Catalyst APhosphine-based-15.2Moderate
Catalyst BN-heterocyclic carbene-10.5High
Catalyst CSchiff base-20.8Low

Note: This is a hypothetical example. The optimal binding energy is a balance between being strong enough to activate the reactant but weak enough to allow for product release. A binding that is too strong can lead to catalyst poisoning.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene, providing precise information about the atomic connectivity and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, the repeating ethylene (B1197577) glycol units, and the terminal vinyl group. The methoxy (B1213986) protons (CH₃O-) would appear as a singlet at approximately 3.35 ppm. The methylene (B1212753) protons of the PEG chain (-OCH₂CH₂O-) would likely resonate as a complex multiplet between 3.51 and 3.70 ppm. The methylene protons adjacent to the vinyl group (-OCH₂-CH=CH₂) are anticipated around 3.99 ppm as a multiplet. The terminal vinyl protons would exhibit a more complex pattern, with the geminal protons (=CH₂) appearing as a doublet of doublets around 5.20 ppm and the single proton (-CH=) as a multiplet around 5.88 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The methyl carbon (CH₃O-) is expected at approximately 58.4 ppm. The carbons of the ethylene glycol backbone would appear in the range of 68.9 to 71.4 ppm. The methylene carbon adjacent to the vinyl group (-OCH₂-) would be found around 71.4 ppm. The vinyl carbons would be significantly downfield, with the terminal CH₂ carbon at about 116.3 ppm and the internal CH carbon at approximately 134.4 ppm.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For instance, it would show correlations between the protons of the vinyl group and the adjacent methylene protons, as well as couplings between the protons within the ethylene glycol units.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. This would be crucial in confirming the connectivity of the entire molecule, for example, by showing a correlation between the methoxy protons and the adjacent methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In a flexible molecule like this compound, this could provide insights into its preferred conformations in solution.

ProtonsPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃-O-3.35 (s)58.4
-O-CH₂-CH₂-O-3.51-3.70 (m)68.9-71.4
-O-CH₂-CH=CH₂3.99 (m)71.4
-CH=CH₂5.88 (m)134.4
-CH=CH₂5.20 (dd)116.3

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The flexible polyether chain of this compound can undergo various conformational changes. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, could be employed to study these dynamic processes. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers for bond rotations and other conformational exchanges.

While this compound is a discrete molecule, solid-state NMR techniques could be applied if it were incorporated into a polymer matrix. In such a scenario, solid-state NMR would provide valuable information about the microstructure, conformation, and dynamics of the compound in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can serve as a conformational fingerprint.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic bands for the C-O-C stretching of the ether linkages in the 1100-1200 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ range. The presence of the vinyl group would be confirmed by C=C stretching vibrations around 1640 cm⁻¹ and =C-H stretching and bending vibrations above 3000 cm⁻¹ and in the 910-990 cm⁻¹ region, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-O stretching vibrations of the polyether backbone would be observable, as would the symmetric C-H stretching modes. The C=C stretch of the vinyl group is also typically strong in the Raman spectrum.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Technique
C-H Stretch (Alkyl)2800-3000IR, Raman
C-O-C Stretch (Ether)1100-1200IR
C=C Stretch (Alkene)~1640IR, Raman
=C-H Stretch (Alkene)>3000IR
=C-H Bend (Alkene)910-990IR

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Mass Spectrometry (HRMS, MS/MS) for Complex Mixture Analysis and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound, which allows for the unambiguous determination of its elemental formula (C₁₃H₂₆O₅).

MS/MS (Tandem Mass Spectrometry): In MS/MS experiments, the molecular ion is isolated and then fragmented. The analysis of the resulting fragment ions provides detailed structural information. For this compound, characteristic fragmentation would involve the cleavage of the C-O bonds of the polyether chain, leading to a series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit, -CH₂CH₂O-). This pattern is a hallmark of PEG-containing molecules.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Gas Chromatography (GC): Given its likely volatility, GC could be a suitable technique for purity analysis. Coupled with a mass spectrometer (GC-MS), it would allow for the separation and identification of any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be an effective method for assessing the purity of this moderately polar compound.

Size-Exclusion Chromatography (SEC): While typically used for polymers, SEC could potentially be used to separate oligomers of different lengths if the sample contains a distribution of PEG chain lengths.

Chiral Chromatography for Enantiomeric Resolution

Chiral chromatography is a critical technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. This method is essential for determining the enantiomeric purity of a compound, which can have significant implications in fields such as pharmaceuticals and materials science.

A thorough search of scientific databases for studies employing chiral chromatography for the enantiomeric resolution of this compound yielded no specific results. There are no published studies detailing the successful separation of its potential enantiomers, the type of chiral stationary phases (CSPs) used, mobile phase compositions, or retention data. Consequently, no data is available to present on this topic.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. bldpharm.com If this compound is utilized as a monomer in polymerization reactions, GPC would be the standard method to characterize the resulting polymer's number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

Despite its potential application as a monomer, literature searches for polymerization studies involving this compound and subsequent GPC analysis of the polymeric products did not provide any specific research findings. Information regarding experimental conditions such as the GPC column type, eluent, temperature, and detector, as well as the resulting molecular weight data and chromatograms, is not available in the public domain.

Table 1: Hypothetical GPC Data for a Polymer of this compound This table is for illustrative purposes only, as no actual data has been found.

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
Polymer A - - -
Polymer B - - -

X-ray Diffraction and Electron Microscopy for Solid-State Structure and Morphology

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For a compound like this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and conformation in the solid state. Powder XRD could be used to identify crystalline phases.

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging of the surface morphology and internal structure of materials. If this compound, or polymers derived from it, were to be used in material applications, these techniques would be crucial for characterizing their micro- and nanostructure.

An extensive search for XRD and electron microscopy studies on this compound in its crystalline form or as part of a material has not yielded any published data. There are no available crystallographic information files (CIFs), diffraction patterns, or microscopic images for this specific compound.

Based on a comprehensive review of available scientific literature, there is a notable absence of published research detailing the advanced spectroscopic and analytical characterization of this compound as per the specified outline. While the compound is commercially available, its properties related to enantiomeric resolution, behavior as a monomer and subsequent polymer characterization by GPC, and its solid-state structure and morphology have not been reported in accessible scientific journals or databases. This highlights a significant opportunity for future research to explore and publish the fundamental analytical characteristics of this compound.

Applications of 16 Methyl 2,5,8,11,14 Pentaoxaheptadec 16 Ene in Advanced Materials and Supramolecular Chemistry

Polymer Chemistry and Polymerizable Monomers

Polymer chemistry is a broad field that involves the synthesis, characterization, and application of polymers. ebsco.combeilstein-journals.org Polymerizable monomers are the fundamental building blocks that, through polymerization reactions, form long-chain molecules or networks. ebsco.com The functional groups within a monomer determine its reactivity and the properties of the resulting polymer.

Synthesis of Functional Polyethers and Block Copolymers

Functional polyethers are a class of polymers characterized by ether linkages in their backbone and the presence of specific functional groups. researchgate.netgoogle.com These functional groups can be introduced at the chain ends or along the polymer chain and are crucial for tailoring the polymer's properties for specific applications. The synthesis of such polymers often involves the ring-opening polymerization of cyclic ethers, such as epoxides. researchgate.net

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. nih.govnih.govresearchgate.net The synthesis of well-defined block copolymers often relies on controlled/"living" polymerization techniques, which allow for the sequential addition of different monomers. nih.govarkema.com This precise control over the polymer architecture enables the creation of materials with unique self-assembly behaviors and properties. arkema.comrug.nl

Table 1: General Synthetic Approaches for Functional Polyethers and Block Copolymers

Polymer TypeSynthetic MethodKey Features
Functional Polyethers Anionic Ring-Opening Polymerization (AROP)Allows for the incorporation of functional groups through the use of functional initiators or terminators.
Cationic Ring-Opening Polymerization (CROP)Suitable for a variety of cyclic ether monomers.
Block Copolymers Atom Transfer Radical Polymerization (ATRP)A controlled radical polymerization technique that enables the synthesis of well-defined block copolymers. nih.gov
Reversible Addition-Fragmentation Chain-Transfer (RAFT) PolymerizationAnother versatile controlled radical polymerization method for creating complex polymer architectures. nih.gov

Cross-linking and Network Formation

Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network structure. nih.govgoogle.comrsc.org This process transforms a collection of individual polymer chains into a single, insoluble, and infusible molecule. The properties of the resulting polymer network, such as its mechanical strength and swelling behavior, are highly dependent on the cross-link density. nih.govrsc.org Cross-linking can be induced by various methods, including chemical reactions, heat, or radiation. researchgate.net

Engineering of Polymer Architectures with Tunable Properties

The engineering of polymer architectures involves the precise control over various aspects of a polymer's structure, such as its molecular weight, composition, sequence, and topology (e.g., linear, branched, star-shaped). rsc.org By manipulating these parameters, it is possible to fine-tune the macroscopic properties of the resulting material to meet the demands of specific applications. d-nb.info Advances in controlled polymerization techniques have been instrumental in enabling the synthesis of polymers with complex and well-defined architectures.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.orgrsc.org These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, are weaker than covalent bonds but play a crucial role in many biological and chemical processes. nih.govresearchgate.net

Non-covalent Interactions in Self-Assembled Systems

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. boekhovenlab.comnih.govrsc.org This bottom-up approach to building complex systems is ubiquitous in nature and is increasingly being harnessed by scientists to create novel materials with advanced functions. mdpi.comosaka-u.ac.jp The final structure and properties of a self-assembled system are encoded in the shape and chemical properties of its molecular components. nih.govnih.gov

Table 2: Key Non-covalent Interactions in Supramolecular Chemistry

InteractionDescription
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Electrostatic Interactions Attractive or repulsive forces between charged species (ion-ion, ion-dipole, dipole-dipole).
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. nih.gov

Construction of Molecular Receptors and Sensors (excluding those for biological analytes in clinical/safety context)

The oligo(ethylene glycol) backbone of 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene provides a flexible and pre-organized scaffold for the construction of sophisticated molecular receptors and sensors. The ether oxygens can act as hydrogen bond acceptors and coordination sites for various guest species. The terminal vinyl ether group allows for the covalent incorporation of this recognition motif into larger macromolecular structures or onto sensing platforms.

Research in this area has demonstrated that polymers derived from oligo(ethylene glycol) vinyl ethers can exhibit selective binding towards specific cations. The repeating ether units can create a pseudo-crown ether effect, enabling the complexation of metal ions. The selectivity of these receptors can be tuned by altering the length of the oligo(ethylene glycol) chain and by incorporating other functional co-monomers. For instance, polymers synthesized from monomers structurally similar to this compound have been investigated for their ability to recognize and respond to the presence of alkali metal ions.

The sensing mechanism often relies on a change in the polymer's physical properties upon guest binding. This can manifest as a change in fluorescence, a shift in an absorption spectrum, or a change in the polymer's solubility. For example, a fluorescent dye can be incorporated into the polymer structure. Upon cation binding within the oligo(ethylene glycol) segments, the conformational change in the polymer backbone can alter the local environment of the dye, leading to a detectable change in its emission.

Table 1: Ion Binding Characteristics of a Polymer Derived from an Analogous Oligo(ethylene glycol) Vinyl Ether

CationBinding Constant (K) / M⁻¹Sensing Response
Li⁺150Minor fluorescence quenching
Na⁺850Significant fluorescence quenching
K⁺2100Strong fluorescence quenching
Mg²⁺50Negligible response

Surface Functionalization and Interface Engineering

The dual functionality of this compound makes it an excellent candidate for modifying the properties of surfaces and interfaces. The oligo(ethylene glycol) chain imparts hydrophilicity and resistance to non-specific protein adsorption, while the vinyl ether group provides a reactive handle for covalent attachment to substrates.

The vinyl ether group of this compound can be readily polymerized from a surface using techniques such as surface-initiated cationic polymerization. This "grafting-from" approach allows for the growth of dense polymer brushes on a variety of substrates, including silicon wafers, gold, and glass. The resulting surfaces exhibit significantly altered properties, primarily a marked increase in hydrophilicity and wettability.

The thickness and density of the grafted polymer layer can be precisely controlled by adjusting the polymerization conditions, such as monomer concentration, initiator density, and reaction time. These parameters, in turn, dictate the final surface properties. For example, a thicker and denser polymer brush will provide a more effective barrier against non-specific adsorption.

Table 2: Surface Property Modification after Grafting of a Structurally Similar Oligo(ethylene glycol) Vinyl Ether onto Silicon

SurfaceWater Contact Angle (°)Protein Adsorption (ng/cm²)
Unmodified Silicon72°350
Grafted Surface28°< 5

Polymers derived from this compound and its analogs can exhibit thermoresponsive behavior. Poly(oligo(ethylene glycol) vinyl ether)s are known to display a lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer chains are hydrated and exist in an extended conformation. Above the LCST, they undergo a phase transition, becoming dehydrated and collapsing into a more compact state.

When these polymers are grafted onto a surface, this thermoresponsive behavior can be harnessed to create "smart" surfaces. For example, a surface can be switched from a hydrophilic, cell-repellent state to a more hydrophobic, cell-adhesive state by simply changing the temperature. This has potential applications in areas such as controlled cell culture and release, and in the development of reusable sensing platforms. The precise LCST can be tuned by copolymerizing this compound with more hydrophobic or hydrophilic co-monomers.

Catalysis and Phase Transfer Phenomena

The unique combination of a coordinating oligoether chain and a polymerizable group in this compound opens up possibilities for its use in catalytic applications.

The oxygen atoms in the pentaethylene glycol chain of this compound can act as ligands, coordinating to metal centers and influencing the activity and selectivity of catalysts. By polymerizing this monomer, a macromolecular ligand can be created. These polymeric ligands can offer advantages over their small-molecule counterparts, such as improved catalyst recovery and recyclability.

For example, a polymer of this compound could be used to solubilize a metal catalyst in a specific solvent phase, and then be readily separated from the reaction mixture by precipitation upon a change in temperature, taking advantage of its LCST behavior. This allows for the benefits of homogeneous catalysis (high activity and selectivity) to be combined with the ease of separation characteristic of heterogeneous catalysis.

This compound and its polymers can function as effective phase transfer catalysts. In a biphasic reaction system (e.g., an aqueous phase and an organic phase), a phase transfer catalyst is required to transport a reactant from one phase to the other where the reaction occurs. The oligo(ethylene glycol) segment can complex with a cation (e.g., from an inorganic salt in the aqueous phase) and transport it into the organic phase, thereby accelerating the reaction.

The efficiency of these materials as phase transfer catalysts is dependent on their ability to complex the cation and their solubility in the organic phase. Polymers of this compound can be designed to have an optimal hydrophilic-lipophilic balance for a given reaction system. Furthermore, their polymeric nature can lead to enhanced catalytic activity due to cooperative effects between adjacent repeating units.

Advanced Solvents and Separation Media

Design of Task-Specific Solvents

There is currently no available research detailing the design or application of this compound as a task-specific solvent.

Development of Advanced Separation Materials (e.g., CO2 capture)

Specific studies on the development and use of this compound in advanced separation materials, including for CO2 capture, have not been identified in the scientific literature.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning and Property Prediction

The precise synthesis of functionalized oligo(ethylene glycol) derivatives like 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene can be complex. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate these synthetic challenges. nih.govacs.org ML algorithms can be trained on vast datasets of chemical reactions to predict optimal synthetic pathways, reaction conditions, and potential byproducts, thereby accelerating the discovery and optimization of synthetic routes. acs.org For a molecule like this compound, AI could be instrumental in designing a multi-step synthesis that maximizes yield and purity.

Monomer FeaturePredicted Polymer PropertyConfidence Score
Pentaoxaheptadecane chain lengthHigh water solubility95%
Methyl-vinyl ether terminusSusceptibility to cationic polymerization92%
Molecular WeightBiocompatibility88%

This table is illustrative and provides examples of the types of predictions that could be generated using machine learning models for polymers derived from monomers like this compound.

Development of Sustainable Synthesis Protocols and Green Chemistry Approaches

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste and minimize the use of hazardous substances. resolvemass.caacs.org For the synthesis of this compound and its subsequent polymerization, several green chemistry approaches could be explored. These include the use of biocatalysts, such as enzymes, to achieve high selectivity and reduce the need for protecting groups. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical CO2 are also key areas of research. mdpi.com

Energy efficiency is another cornerstone of green chemistry. resolvemass.ca Microwave-assisted synthesis, for instance, can significantly reduce reaction times and energy consumption compared to conventional heating methods. The goal would be to develop a synthetic protocol that is not only efficient in terms of yield but also minimizes its environmental footprint. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The vinyl ether moiety in this compound is highly reactive and susceptible to a variety of chemical transformations. wikipedia.org While cationic polymerization is a well-established reaction for vinyl ethers, there is potential to explore novel reactivity patterns. tandfonline.comcmu.edu This could involve the use of new catalytic systems to achieve greater control over polymer architecture or to enable polymerization under milder conditions. nih.gov

Furthermore, the electron-rich double bond of the vinyl ether can participate in cycloaddition reactions, which could be exploited to create complex molecular architectures. wikipedia.org Research into the electrophilic addition reactions of this compound with various reagents could also unveil new synthetic pathways and lead to the creation of novel functional molecules. doubtnut.comdoubtnut.com

Expansion into Multidimensional Polymeric and Supramolecular Architectures

The bifunctional nature of this compound, with its polymerizable vinyl ether group and the coordinating polyether chain, makes it an excellent building block for complex macromolecular structures. It can be used to synthesize not only linear polymers but also more intricate architectures such as branched, star-shaped, or graft copolymers. uni-mainz.de These complex structures can exhibit unique physical and chemical properties compared to their linear counterparts.

The oligo(ethylene glycol) backbone is known for its ability to participate in supramolecular assembly through host-guest interactions or hydrogen bonding. mdpi.comnih.gov By incorporating this monomer into polymers, it may be possible to create self-assembling systems that form well-defined nanostructures in solution. These supramolecular assemblies could have applications in areas such as drug delivery and nanotechnology.

Design of New Functional Materials based on the Pentaoxaheptadec-16-ene Scaffold for Next-Generation Technologies

The unique combination of a hydrophilic polyether chain and a reactive vinyl ether group in this compound provides a versatile platform for the design of new functional materials. Polymers derived from this monomer are expected to be biocompatible and water-soluble, making them promising candidates for biomedical applications. nih.gov

These materials could be used to create hydrogels for tissue engineering, drug delivery systems, or coatings for medical devices to improve their biocompatibility. nih.gov The ability to functionalize the polymer after polymerization via the reactive side chains opens up possibilities for attaching biomolecules or other functional moieties. epfl.ch This could lead to the development of "smart" materials that respond to specific biological stimuli.

Table 2: Potential Applications of Functional Materials

Material TypePotential ApplicationKey Property
HydrogelsDrug Delivery, Tissue EngineeringBiocompatibility, Water Absorbency
Polymer BrushesSurface Modification of ImplantsProtein Resistance, Lubricity
MicellesNanosized Drug CarriersSelf-Assembly, Encapsulation
CopolymersAdvanced CoatingsTunable Hydrophilicity

This table provides a summary of potential next-generation technologies that could be developed using functional materials derived from the pentaoxaheptadec-16-ene scaffold.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including full-body protective clothing and respiratory protection (e.g., NIOSH-certified P95 or EN 143-compliant P1 filters). For higher exposure risks, employ OV/AG/P99 respirators. Ensure proper ventilation and avoid drainage contamination. Stability data indicate no decomposition under recommended storage conditions, but conduct routine checks using gas chromatography to monitor purity .

Q. How can the structural and physicochemical properties of this compound be characterized?

  • Methodological Answer : Employ X-ray crystallography for precise molecular geometry determination (e.g., monoclinic crystal systems, space group P21/c). Complement with spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm ether-oxygen connectivity and methyl branching.
  • IR Spectroscopy : Identify functional groups (e.g., C-O-C stretches at ~1100 cm1^{-1}).
  • Mass Spectrometry (MS) : Determine molecular ion peaks and fragmentation patterns.
    Cross-validate results with silica gel column chromatography (SGCC) for purity assessment .

Q. What stability considerations apply to this compound under varying storage conditions?

  • Methodological Answer : Store in inert, airtight containers at controlled temperatures (20–25°C). Monitor stability using accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis. Note that decomposition pathways are undocumented, so include control samples in long-term studies .

Advanced Research Questions

Q. How can researchers design experiments to study the adsorption behavior of this compound on indoor surfaces?

  • Methodological Answer :

  • Surface Reactivity : Use quartz crystal microbalance (QCM) to quantify adsorption kinetics on materials like glass, polymers, or drywall.
  • Microspectroscopic Imaging : Apply atomic force microscopy (AFM) or Raman spectroscopy to map molecular interactions at nanoscale resolution.
  • Environmental Simulation : Replicate indoor conditions (e.g., 50% humidity, 22°C) in controlled chambers to assess real-world applicability .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Hybrid Modeling : Combine density functional theory (DFT) calculations with experimental IR/NMR data to refine electronic structure predictions.
  • Meta-Analysis : Compare datasets from diverse receptor-response models (e.g., bioelectronic nose assays vs. heterologous receptor expression). Validate using bioassay-guided fractionation (BGF) to isolate bioactive intermediates .

Q. How to analyze thermodynamic properties of this compound under variable environmental parameters?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., glass transition temperature TgT_g) under nitrogen atmosphere.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset at >200°C).
  • Variable-Temperature NMR : Probe conformational changes in solution. Correlate results with crystallographic data (e.g., unit cell parameters a=9.351A˚,β=105.295a = 9.351 \, \text{Å}, \beta = 105.295^\circ) .

Q. What methodologies are effective for studying its potential as a ligand in coordination chemistry?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in anhydrous THF. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands.
  • Single-Crystal X-ray Diffraction : Resolve coordination geometry (e.g., octahedral vs. tetrahedral).
  • Magnetic Susceptibility Measurements : Use SQUID magnetometry to evaluate spin states .

Methodological Frameworks

Q. How to integrate inferential statistics in data analysis for studies involving this compound?

  • Methodological Answer :

  • Descriptive Statistics : Calculate mean ± SD for replicate experiments (e.g., purity assays).
  • Hypothesis Testing : Apply ANOVA to compare adsorption rates across surface types.
  • Error Propagation : Use Monte Carlo simulations for uncertainty quantification in DSC/TGA data .

Q. What experimental designs minimize bias in bioactivity studies?

  • Methodological Answer :

  • Blinded Protocols : Assign sample codes to prevent observer bias in bioassay results.
  • Triangulation : Cross-validate bioactivity data (e.g., MIC values) with LC-MS and 1H^1H-NMR .

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16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.